molecular formula C8H12O4 B1390865 2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid CAS No. 38840-97-0

2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid

Cat. No.: B1390865
CAS No.: 38840-97-0
M. Wt: 172.18 g/mol
InChI Key: BDBXSROXDJGCEC-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid is a carboxylic acid containing an oxooxolane ring structure. This compound is known for its versatility as a building block in the synthesis of various chemical compounds and has been utilized in numerous scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phosphine-catalyzed cyclization reactions, which can yield high selectivity and efficiency.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions, utilizing catalysts to enhance yield and purity. The process is optimized to ensure cost-effectiveness and scalability.

Types of Reactions:

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

    Decarboxylation: Under strong heating conditions, the carboxylic acid group may lose carbon dioxide, leading to the formation of ketone derivatives.

Common Reagents and Conditions:

    Acid Catalysts: Used in esterification reactions.

    Heat: Applied in decarboxylation reactions.

Major Products:

    Esters: Formed from esterification.

    Ketones: Resulting from decarboxylation.

Scientific Research Applications

2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing complex organic molecules.

    Catalysis: Acts as a catalyst in oxidation reactions, converting alcohols to aldehydes, ketones, and carboxylic acids.

    Polymer Science: Utilized in modifying polymer side chains to adjust properties such as solubility and melting points.

    Biomedical Research: Investigated for its potential as a glycosidase inhibitor, which could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism by which 2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid exerts its effects varies depending on its application:

    Catalysis: Functions by providing an active site for the oxidation of alcohols, facilitating the transfer of oxygen atoms to the substrate.

    Polymer Modification: Alters the physical properties of polymers by integrating into the polymer chain and affecting intermolecular interactions.

    Glycosidase Inhibition: Binds to the active site of glycosidases, preventing the hydrolysis of glycosidic bonds.

Comparison with Similar Compounds

    2-Ethyl-2-methyl-5-oxotetrahydrofuran-3-carboxylic acid: Shares a similar ring structure but differs in the position of functional groups.

    2-Ethyl-2-methyl-5-oxotetrahydro-3-furancarboxylic acid: Another structurally related compound with slight variations in the ring system.

Uniqueness: 2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid stands out due to its specific oxooxolane ring structure, which imparts unique reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-ethyl-2-methyl-5-oxooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-3-8(2)5(7(10)11)4-6(9)12-8/h5H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBXSROXDJGCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(CC(=O)O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Reactant of Route 2
2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Reactant of Route 3
2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Reactant of Route 4
2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Reactant of Route 5
2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid

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